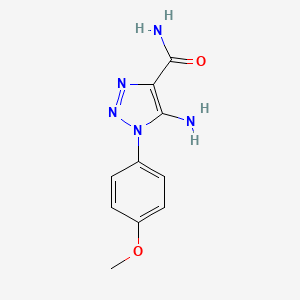

5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

Preparation of Azide: The starting material, 4-methoxyaniline, is converted to the corresponding azide via diazotization followed by azidation.

Cycloaddition: The azide is then reacted with an alkyne under copper(I) catalysis to form the triazole ring.

Amination: The resulting triazole is further functionalized to introduce the amino group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of recyclable catalysts and green solvents is emphasized to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Nitro derivatives of the triazole compound.

Reduction: Amines and other reduced forms of the compound.

Substitution: Various substituted triazole derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

Mécanisme D'action

The mechanism of action of 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, such as those involved in cell cycle regulation and apoptosis . The compound’s ability to modulate gene expression and protein function makes it a valuable tool in biochemical research .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

- 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbohydrazide

- 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbohydrazide

Uniqueness

Compared to similar compounds, 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits unique properties due to the presence of the triazole ring, which imparts distinct electronic and steric characteristics. This makes it particularly effective in certain biochemical applications where other similar compounds may not perform as well .

Activité Biologique

5-Amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (also referred to as ATC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of ATC, focusing on its anti-inflammatory, antiviral, and antiparasitic properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O3 with a molecular weight of 232.24 g/mol. The structure features a triazole ring substituted with an amino group and a methoxyphenyl moiety, which are crucial for its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds related to ATC exhibit significant anti-inflammatory properties. In a study comparing various triazole derivatives, it was found that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammation:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| ATC | 39.8 | 46.3 |

| Indomethacin | 45.9 | 68.2 |

These results suggest that ATC and its derivatives can serve as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with reduced side effects such as gastric ulceration compared to indomethacin .

2. Antiviral Activity

ATC has been evaluated for its antiviral properties, particularly against influenza viruses. In vitro studies demonstrated that certain triazole derivatives could reduce the infectivity of influenza viruses by over 90%. The presence of methoxyl groups in the phenyl ring was correlated with enhanced antiviral activity:

| Compound | Virus Strain | Reduction in Infectivity (%) |

|---|---|---|

| Compound 1 | H3N2 | >90 |

| Compound 2 | H1N1 | >90 |

These findings highlight the potential of ATC derivatives in developing antiviral therapies .

3. Antiparasitic Activity

The antiparasitic efficacy of ATC has been particularly noted in relation to Chagas disease, caused by Trypanosoma cruzi. In a phenotypic screening against this parasite, ATC showed promising results:

| Parameter | Value |

|---|---|

| pEC50 | >6 |

| Cellular Ligand Efficiency | >0.25 |

| Selectivity (VERO/HepG2) | >100-fold |

The compound demonstrated significant suppression of parasite burden in mouse models, indicating its potential as a therapeutic agent against Chagas disease .

Case Study: Anti-inflammatory Effects

In a controlled study involving various triazole derivatives including ATC, researchers observed that compounds exhibited anti-inflammatory effects comparable to established NSAIDs like indomethacin and celecoxib. Histopathological examinations confirmed lower incidences of gastric ulceration in the treated groups compared to controls .

Case Study: Antiviral Efficacy

Another study assessed the antiviral potential of triazole derivatives against multiple strains of influenza. The derivatives were tested for their ability to inhibit neuraminidase activity—a critical enzyme for viral replication—showing substantial inhibition rates that suggest their utility as antiviral agents .

Propriétés

IUPAC Name |

5-amino-1-(4-methoxyphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-17-7-4-2-6(3-5-7)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBBTFQBKRJJFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.